polymyxin B nonapeptide
Overview
Description
Polymyxin B nonapeptide (PMBN) is a derivative of polymyxin B, obtained by proteolytic removal of its terminal amino acyl residue . It is a cationic cyclic peptide that increases the permeability of the outer membrane of Gram-negative bacteria, making them susceptible to several antibiotics . Although PMBN itself does not exhibit antibacterial activity or cytotoxicity, it can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .
Synthesis Analysis
Polymyxin B nonapeptide is obtained from Polymyxin B by proteolytic removal of its terminal amino acyl residue . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis
The molecular structure of PMBN is characterized by an exocyclic FA-Thr2-Dab3 lipodipeptide motif instead of the native FA-Dab1-Thr2-Dab3 tripeptide motif found in polymyxin B . This modification removes one of the positively charged residues believed to contribute to nephrotoxicity .Chemical Reactions Analysis
PMBN can increase the potency of co-treated antibiotics . It has been demonstrated that using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation .Scientific Research Applications
1. Eradication of Gram-negative bacterial persisters
- Summary of Application: Polymyxin B nonapeptide (PMBN) has been shown to significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .
- Methods of Application: PMBN is used in combination with other antibiotics. Although PMBN itself does not exhibit antibacterial activity or cytotoxicity, it can increase the potency of co-treated antibiotics .
- Results: Using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation. This work provides evidence of the utilities of PMBN as a novel potentiator for antibiotics against Gram-negative bacteria .
2. Increasing electroporation competence of Gram-negative clinical isolates
- Summary of Application: PMBN improves the transformation frequency of clinical isolates via electroporation by up to 100-fold in a dose-dependent and reversible manner .
- Methods of Application: The effect was observed for PMBN-binding uropathogenic Escherichia coli (UPEC) and Salmonella enterica strains but not naturally polymyxin resistant Proteus mirabilis .
- Results: Using the PMBN electroporation method, efficient delivery of large plasmid constructs into UPEC was shown, which otherwise failed using a conventional electroporation protocol .
3. Sensitization of Gram-negative bacteria to other antibiotics
- Summary of Application: PMBN has been widely exploited as a useful tool to increase the permeability of the outer membrane in various in vitro studies, including those dealing with the discovery and development of novel antibacterial drugs .
4. Imaging and targeting of Gram-negative bacterial infection
- Summary of Application: PMB has also been chemically modified to facilitate the optical imaging of Gram-negative bacterial infection .
5. Restoring the antibacterial activity of azithromycin
- Summary of Application: PMBN has been shown to restore the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli .
- Methods of Application: PMBN is used in combination with azithromycin. The combination worked efficiently in strains carrying mphA gene encoding macrolide phosphotransferase which can cause macrolide inactivation .
- Results: PMBN was able to re-sensitize the bacteria to azithromycin, even in strains with high minimum inhibitory concentrations (MIC: 32 to ≥128 μg/ml) for azithromycin, and in strains resistant to the last resort drugs such as colistin and meropenem .
6. Increasing the permeability of bacterial outer membrane
- Summary of Application: PMBN has been widely exploited as a useful tool to increase the permeability of the outer membrane in various in vitro studies, including those dealing with the discovery and development of novel antibacterial drugs .
7. Enhancing the Delivery of Protein-DNA Complexes
- Summary of Application: PMBN has been shown to enhance the delivery of protein-DNA complexes into a clinical UPEC strain .
- Methods of Application: The effect was observed for PMBN-binding uropathogenic Escherichia coli (UPEC) strains .
- Results: Using the PMBN method, efficient delivery of protein-DNA complexes into UPEC was shown .
8. Antibiotic Potentiators Against Drug-Resistant Pathogens
- Summary of Application: PMBN has been used as an antibiotic potentiator against drug-resistant pathogens .
- Methods of Application: PMBN is used in combination with other antibiotics. The combinations worked efficiently in strains carrying mphA gene encoding macrolide phosphotransferase which can cause macrolide inactivation .
- Results: PMBN was able to re-sensitize the bacteria to azithromycin, even in strains with high minimum inhibitory concentrations (MIC: 32 to ≥128 μg/ml) for azithromycin, and in strains resistant to the last resort drugs such as colistin and meropenem .
properties
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHYGIPVYYRJHU-QWDNBKTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N14O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide | |
CAS RN |
86408-36-8 | |
Record name | Polymyxin B nonapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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